3-chloro-N-(1H-imidazol-2-ylmethyl)aniline
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Overview
Description
3-chloro-N-(1H-imidazol-2-ylmethyl)aniline is an organic compound with the molecular formula C10H10ClN3. It is a derivative of aniline, where the aniline nitrogen is substituted with a 1H-imidazol-2-ylmethyl group and a chlorine atom is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with 2-chloromethylimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen of the imidazole attacks the chloromethyl group, displacing the chloride ion and forming the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile.
Major Products Formed
Oxidation: Imidazole derivatives with various oxidation states.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted aniline derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-chloro-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The chlorine atom and the aniline moiety can also participate in various interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
- 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline
- 3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methoxyaniline
Uniqueness
3-chloro-N-(1H-imidazol-2-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the imidazole ring allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-chloro-N-(1H-imidazol-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRNCEDVXKEPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660405-04-9 |
Source
|
Record name | 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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